STEAP1-PAC Potency: Degrader-13 vs. Degrader-12 and Degrader-9 in PC3 Prostate Cancer Cells
When conjugated to anti-STEAP1 antibody and evaluated in PC3 prostate cancer cells, PROTAC BRD4 Degrader-13 (compound 9d) achieves a BRD4 degradation DC50 of 0.025 nM, outperforming its closest structural analogs PROTAC BRD4 Degrader-12 (compound 9c, DC50 = 0.39 nM) by approximately 15.6-fold and PROTAC BRD4 Degrader-9 (compound 8a, DC50 = 0.86 nM) by approximately 34.4-fold . This superiority is attributed to an optimized phosphodiester linker length and improved BRD4-binding fragment that enhances ternary complex formation and ubiquitination efficiency [1].
| Evidence Dimension | BRD4 degradation potency (DC50) following conjugation to anti-STEAP1 antibody |
|---|---|
| Target Compound Data | DC50 = 0.025 nM (PROTAC BRD4 Degrader-13 / compound 9d) |
| Comparator Or Baseline | PROTAC BRD4 Degrader-12 (compound 9c): DC50 = 0.39 nM; PROTAC BRD4 Degrader-9 (compound 8a): DC50 = 0.86 nM |
| Quantified Difference | Degrader-13 is 15.6-fold more potent than Degrader-12 and 34.4-fold more potent than Degrader-9 |
| Conditions | PC3 prostate cancer cells; PROTAC–antibody conjugates (PACs) using anti-STEAP1 antibody; BRD4 degradation measured by Western blot or HiBiT assay |
Why This Matters
For procurement decisions, the ~16- to 34-fold potency advantage of Degrader-13 reduces the antibody payload loading required per conjugation, directly lowering manufacturing cost and minimizing potential linker-related toxicity while maintaining superior target engagement.
- [1] Dragovich PS, Pillow TH, Blake RA, et al. Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 2: Improvement of In Vitro Antiproliferation Activity and In Vivo Antitumor Efficacy. J Med Chem. 2021; doi:10.1021/acs.jmedchem.0c01846. PMID: 33596073. View Source
